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Methyl 3-(4-bromomethyl)cinnamate

Cat. No.: B7885062
M. Wt: 255.11 g/mol
InChI Key: ZSRCGGBALFGALF-UHFFFAOYSA-N
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Description

Contextualization of Cinnamic Acid Derivatives in Synthetic Strategy

Cinnamic acid and its derivatives are naturally occurring compounds found in various plants, fruits, and vegetables. jocpr.comnih.gov They serve as crucial intermediates in the biosynthesis of many aromatic natural products. jocpr.com In synthetic organic chemistry, the inherent functionalities of cinnamic acid—a carboxylic acid, an alkene, and an aromatic ring—provide multiple points for modification, leading to a diverse range of derivatives with applications in pharmaceuticals, cosmetics, and materials science. beilstein-journals.orgnih.govrsc.org

Overview of Cinnamate (B1238496) Ester Utility as Synthetic Precursors

Cinnamate esters, which are esters of cinnamic acid, are widely used as intermediates in chemical synthesis. jocpr.com The ester group can be readily transformed into other functional groups, such as alcohols, aldehydes, or amides, through reactions like reduction or aminolysis. numberanalytics.comlibretexts.org The double bond in the acrylic moiety can undergo various addition reactions, and the aromatic ring can be substituted to introduce additional functionalities. beilstein-journals.org This versatility makes cinnamate esters valuable precursors for constructing complex molecular architectures. nih.gov For instance, they are used in the synthesis of pharmaceuticals, fragrances, and polymers. rsc.org

Significance of Benzylic Halides in Organic Transformations

Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. wisdomlib.org The carbon-halogen bond in benzylic halides is relatively weak and susceptible to cleavage, making them highly reactive in a variety of organic transformations. masterorganicchemistry.com They are particularly useful in nucleophilic substitution (SN1 and SN2) and elimination reactions, allowing for the introduction of a wide range of functional groups at the benzylic position. masterorganicchemistry.comyoutube.com This reactivity makes benzylic halides important reagents in the synthesis of pharmaceuticals and other complex organic molecules. wisdomlib.org

Specific Focus on Methyl 3-(4-bromomethyl)cinnamate as a Key Intermediate

Among the various functionalized cinnamate esters, this compound stands out as a particularly useful and versatile intermediate in organic synthesis.

Structural Features and Reactive Sites of the Compound

This compound possesses several key structural features that contribute to its reactivity and utility. The molecule contains a methyl ester group, a carbon-carbon double bond in conjugation with the aromatic ring, and a bromomethyl group attached to the para position of the phenyl ring. nih.gov The primary reactive sites are the benzylic carbon of the bromomethyl group, which is highly susceptible to nucleophilic attack, and the ester carbonyl group, which can undergo nucleophilic acyl substitution. The double bond can also participate in various addition reactions.

The key structural and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
CAS Number 946-99-6
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Melting Point 58-63 °C
Appearance Pale yellow crystalline powder
Solubility Soluble in chloroform (B151607), DMSO, and methanol (B129727)

Data sourced from multiple references. nih.govsigmaaldrich.comalfa-chemistry.comoakwoodchemical.com

Foundational Role in Advanced Chemical Synthesis

The unique combination of reactive sites in this compound makes it a valuable building block for the synthesis of more complex molecules. The bromomethyl group serves as a handle for introducing various substituents through nucleophilic substitution reactions. For example, it can react with amines, thiols, and other nucleophiles to form a diverse range of derivatives. This compound is a key intermediate in the synthesis of ozagrel, an antiplatelet agent. sinoshiny.comcphi-online.com It is also used in the preparation of inhibitors for certain enzymes. cymitquimica.com The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, further expanding its synthetic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO2 B7885062 Methyl 3-(4-bromomethyl)cinnamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[4-(bromomethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGGBALFGALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250638
Record name Methyl 3-[4-(bromomethyl)phenyl]-2-propenoate
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Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-99-6
Record name Methyl 3-[4-(bromomethyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[4-(bromomethyl)phenyl]-2-propenoate
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Record name 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester
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Synthetic Methodologies for Methyl 3 4 Bromomethyl Cinnamate

Precursor Compounds and Starting Materials

The primary precursors for synthesizing Methyl 3-(4-bromomethyl)cinnamate are derived from 4-methylcinnamic acid and its corresponding esters. These starting materials undergo specific chemical transformations to yield the final product.

Derivation from 4-Methylcinnamic Acid and its Esters

The journey towards this compound often begins with 4-methylcinnamic acid. sigmaaldrich.com This compound, which exists predominantly in the trans isomeric form, serves as the foundational scaffold. sigmaaldrich.com The first critical step is the conversion of the carboxylic acid group into a methyl ester, a reaction known as Fischer esterification. This process typically involves reacting the cinnamic acid derivative with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. nsf.govsciencemadness.org The reaction is driven towards the formation of the ester, Methyl 3-(4-methyl)cinnamate. Optimization of this esterification can lead to high yields, with some methods achieving up to 99% conversion by adjusting catalyst loading and reaction time. nsf.gov

Direct Synthesis Protocols

Direct synthesis protocols for this compound focus on the efficiency and selectivity of the bromination step. Radical-mediated techniques are the most prominent and effective methods employed for this purpose.

Radical-Mediated Bromination Techniques

Radical-mediated bromination, often known as the Wohl-Ziegler reaction, is the preferred method for introducing a bromine atom at the benzylic position of Methyl 3-(4-methyl)cinnamate. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.comyoutube.com The key is to generate a low, steady concentration of bromine radicals, which will selectively abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical. youtube.com This radical then reacts with molecular bromine to form the final product and propagate the chain. youtube.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.com Using Br₂ directly would likely lead to the competing and undesired electrophilic addition reaction with the alkene double bond in the cinnamate (B1238496) structure. masterorganicchemistry.comorgsyn.org NBS, in the presence of a trace amount of HBr, generates the necessary Br₂ in situ. youtube.com This controlled release ensures that the radical substitution at the benzylic position is the predominant reaction pathway. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or, more recently, less toxic alternatives like 1,2-dichlorobenzene (B45396). researchgate.net

To facilitate the formation of bromine radicals and initiate the chain reaction, a radical initiator is used. masterorganicchemistry.comyoutube.com 2,2'-azobis(isobutyronitrile) (AIBN) is a common and effective initiator for these reactions. researchgate.netgoogle.comgoogle.com Upon heating or UV irradiation, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals are not directly involved in the bromination but act to start the chain process by reacting with HBr or Br₂ to generate the essential bromine radicals. The amount of AIBN used is catalytic and can be optimized to maximize the yield of the desired product. researchgate.net

Research on similar benzylic brominations has shown that the yield is sensitive to the stoichiometric amounts of both NBS and the AIBN catalyst. researchgate.net For instance, in the bromination of a similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester, the yield increased as the amount of AIBN was raised to 0.04 equivalents. Further increases in the catalyst did not significantly improve the yield. Similarly, the quantity of NBS also impacts the outcome, with optimal results often found using around 2.0 equivalents. researchgate.net

Table 1: Effect of AIBN and NBS Quantity on Benzylic Bromination Yield Data adapted from a study on a structurally related compound, methoxyimino-o-tolyl-acetic acid methyl ester, to illustrate the principles of reaction optimization. researchgate.net

EntryAIBN (equivalents)NBS (equivalents)Yield (%)
10.011.2533
20.021.2550
30.041.2570
40.081.2570
50.301.2570
60.041.5080
70.041.8790
80.042.0092
90.042.5092
Optimized Solvent Systems (e.g., Tetrachloromethane)

The selection of a solvent is critical in the synthesis of this compound, which is typically achieved via benzylic bromination. The classic Wohl-Ziegler reaction for this type of transformation has traditionally utilized tetrachloromethane (carbon tetrachloride) as the solvent researchgate.netresearchgate.net. Tetrachloromethane was favored for its inertness and ability to dissolve the reactants, facilitating the desired free-radical pathway.

However, due to its recognized toxicity and carcinogenic properties, there has been a significant shift towards finding safer and more efficient alternatives researchgate.net. Research has explored various solvents to replace tetrachloromethane in benzylic brominations using N-Bromosuccinimide (NBS). Effective substitute solvents include 1,2-dichlorobenzene, (trifluoromethyl)benzene, chlorobenzene (B131634), and methyl acetate (B1210297) researchgate.netresearchgate.netgoogle.com.

One comparative study highlighted that performing a benzylic bromination in 1,2-dichlorobenzene was superior to the traditional method using tetrachloromethane. The reaction in 1,2-dichlorobenzene resulted in a significantly higher isolated yield and a reduced reaction time researchgate.net. A patent for a similar transformation, the preparation of 4-bromomethyl-3-methoxybenzoic esters, specifies the use of chlorobenzene or an ester as the solvent google.com. These modern solvent systems offer less hazardous profiles while providing clean, rapid, and high-yielding reactions researchgate.netresearchgate.net.

Table 1: Comparison of Solvents for Benzylic Bromination

Solvent Typical Conditions Yield Notes
Tetrachloromethane (CCl₄) Wohl-Ziegler; Reflux with NBS/AIBN 79% researchgate.net Traditional solvent; now largely avoided due to high toxicity and carcinogenicity researchgate.netresearchgate.net.
1,2-Dichlorobenzene 80°C with NBS/AIBN 92% researchgate.net Superior to CCl₄ in both yield and reaction time (8h vs 12h) researchgate.net.
Chlorobenzene UV light, 0-5°C with NBS 90% google.com Effective alternative for bromination of substituted methylbenzoates google.com.
(Trifluoromethyl)benzene Photochemical activation with NBS/Initiator High researchgate.net A less-toxic replacement for conventional solvents researchgate.net.

Multi-Step Synthetic Sequences and Conditions

The synthesis of this compound typically begins with either 4-methylcinnamic acid or its corresponding methyl ester. The sequence involves esterification (if necessary) followed by a highly specific bromination reaction.

A common synthetic route can be outlined in two main stages:

Esterification of 4-Methylcinnamic Acid: If the starting material is 4-methylcinnamic acid, the first step is its conversion to Methyl 4-methylcinnamate. This is typically achieved through a Fischer esterification reaction. The process involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). Modern methods utilizing microwave irradiation can significantly shorten reaction times while achieving excellent yields, often exceeding 95% nsf.gov.

Benzylic Bromination: This is the crucial step where the methyl group on the phenyl ring is brominated to form the final product. This transformation is a free-radical substitution, not to be confused with bromine addition to the alkene.

Reagents: The preferred reagent for this selective bromination is N-Bromosuccinimide (NBS), which provides a constant, low concentration of bromine radicals, minimizing side reactions .

Initiators: The reaction requires a radical initiator to start the chain reaction. Common initiators include benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) researchgate.net.

Conditions: The reaction is typically conducted by refluxing the starting ester (Methyl 4-methylcinnamate), NBS, and the initiator in a suitable solvent like those discussed previously. Photochemical initiation, using a UV lamp, is also frequently employed to facilitate the formation of radicals google.com. A patented procedure for a related compound specifies reacting the methyl ester with NBS in chlorobenzene under UV irradiation at a controlled temperature of 0–5 °C for 4 hours, which resulted in a 90% yield google.com.

Table 2: Typical Reaction Conditions for the Synthesis of this compound

Step Starting Material Reagents Solvent Conditions Yield
1. Esterification 4-Methylcinnamic Acid Methanol, H₂SO₄ (cat.) Methanol Reflux, 1-2 hours ~99% nsf.gov
2. Bromination Methyl 4-methylcinnamate NBS, AIBN/Benzoyl Peroxide Chlorobenzene or 1,2-Dichlorobenzene Reflux or UV light, 4-8 hours 90-92% researchgate.netgoogle.com

When scaling up the synthesis of bromomethyl-substituted aromatic carboxylic esters for industrial production, several factors beyond simple yield become paramount. The primary considerations are process safety, cost-effectiveness, environmental impact, and scalability.

The choice of solvent is a major industrial consideration. Highly toxic solvents like tetrachloromethane are not viable for large-scale processes due to safety regulations and environmental concerns researchgate.net. The focus is on greener, safer, and recyclable solvents.

Furthermore, modern industrial chemistry increasingly favors continuous-flow manufacturing over traditional batch processing. Continuous-flow systems offer superior heat and mass transfer, allowing for better control over reaction exotherms and leading to improved safety and product consistency. This technology is particularly advantageous for managing gas evolution and handling hazardous reagents. The automation of continuous-flow platforms, including in-line monitoring and real-time process control, is crucial for transforming a laboratory procedure into a robust and reliable industrial process researchgate.net.

Work-up and purification are also critical. In the synthesis involving NBS, the succinimide (B58015) byproduct must be efficiently removed. On an industrial scale, this is typically achieved through aqueous extraction or filtration, which must be optimized for efficiency and minimal solvent waste google.com.

Comparative Analysis with Related Brominated Cinnamate Derivatives

The structure and reactivity of this compound are best understood when compared with its isomers and related brominated compounds, particularly those where bromine is located on the propenoate chain.

Differentiation from Alpha-Bromomethyl Cinnamate Ester Synthesis and Reactivity

A key distinction must be made between this compound and its isomers, such as methyl alpha-bromocinnamate or methyl beta-bromocinnamate. The differences lie in their synthetic pathways, which arise from fundamentally different reaction mechanisms, and in their subsequent chemical reactivity.

Synthesis: The synthesis of this compound occurs via a free-radical substitution reaction at the benzylic position (the CH₃ group attached to the phenyl ring) . This requires specific conditions, namely NBS and a radical initiator. In stark contrast, the synthesis of alpha- or beta-bromo cinnamate derivatives proceeds through an electrophilic addition of molecular bromine (Br₂) across the alkene (C=C) double bond of the cinnamate ester rsc.orguni.lu. This latter reaction is characteristic of alkenes and does not require a radical initiator.

Reactivity: The site of bromination dictates the compound's reactivity. In this compound, the bromine atom is attached to a benzylic carbon. Benzylic halides are highly reactive in nucleophilic substitution (Sₙ1 and Sₙ2) reactions because the benzylic position can stabilize both a carbocation intermediate (Sₙ1) and the transition state of an Sₙ2 reaction. This makes the bromomethyl group an excellent site for reaction with various nucleophiles to build more complex molecules . Conversely, in an alpha-bromo cinnamate ester, the bromine is a vinylic halide, attached directly to an sp²-hybridized carbon of the double bond. Vinylic halides are notoriously unreactive towards nucleophilic substitution reactions under standard conditions due to the high strength of the C(sp²)-Br bond and the instability of the resulting vinylic carbocation.

Table 3: Comparison of Benzylic vs. Vinylic Brominated Cinnamate Esters

Feature This compound Methyl alpha-Bromocinnamate
Bromine Position Benzylic (on -CH₂Br group attached to phenyl ring) Vinylic (on C=C double bond)
Synthetic Mechanism Free-Radical Substitution Electrophilic Addition rsc.orguni.lu
Key Reagents NBS, Radical Initiator (AIBN/Peroxide) researchgate.net Br₂ rsc.orguni.lu
Primary Reactivity Nucleophilic Substitution (Sₙ1/Sₙ2) Generally unreactive to Sₙ1/Sₙ2

Analogous Bromination Strategies in Cinnamic Acid Systems

The most common analogous bromination strategy seen in the cinnamic acid system is the direct electrophilic addition of bromine across the α,β-unsaturated double bond. This reaction serves as a classic example of alkene chemistry and provides a useful counterpoint to the targeted benzylic bromination required for this compound.

When cinnamic acid or its esters are treated with molecular bromine (Br₂), typically in a solvent like dichloromethane (B109758) or acetic acid, a rapid addition reaction occurs rsc.orguni.lu. The mechanism proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion. This process is highly stereospecific, typically resulting in the anti-addition of the two bromine atoms across the double bond to yield 2,3-dibromo-3-phenylpropanoic acid (or its ester) uni.lu. The progress of this reaction is easily observed by the disappearance of the characteristic red-brown color of bromine as it is consumed rsc.org. This pathway highlights the inherent reactivity of the alkene functional group within the cinnamate scaffold, which must be carefully managed or bypassed when targeting substitution on the aromatic ring's side chain.

Chemical Reactivity and Mechanistic Studies of Methyl 3 4 Bromomethyl Cinnamate

Reactivity of the Benzylic Bromide Moiety

The benzylic bromide group is the most reactive site on the molecule, readily participating in nucleophilic substitution and potentially other reaction types.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the benzylic bromide is nucleophilic substitution, where a nucleophile replaces the bromide ion. wikipedia.org This transformation is facilitated by the stability of the potential benzylic carbocation intermediate, although the reaction can proceed through either an SN1 or SN2 mechanism depending on the specific nucleophile, solvent, and reaction conditions. masterorganicchemistry.comlibretexts.org In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation, which is then attacked by the nucleophile. libretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. libretexts.org

The reaction of methyl 3-(4-bromomethyl)cinnamate with various nitrogen-containing nucleophiles is a common strategy for introducing nitrogen-based functionalities. Amines, both primary and secondary, as well as cyclic amines like morpholine (B109124) and N-methylpiperazine, can readily displace the benzylic bromide. nih.gov These reactions typically proceed via an SN2 mechanism, especially with less sterically hindered amines. libretexts.org The use of N-methylpiperazine is notable as the resulting products can exhibit interesting pharmacological properties. nih.gov

For instance, the reaction of a benzylic bromide with N-methylmorpholine can lead to the formation of a quaternary ammonium (B1175870) salt. This highlights the ability of tertiary amines to act as nucleophiles in these substitution reactions.

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles
NucleophileGeneral Product StructurePotential Reaction Conditions
Primary/Secondary AminesMethyl 3-(4-((alkylamino)methyl)phenyl)acrylatePolar aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K2CO3, Et3N)
MorpholineMethyl 3-(4-(morpholinomethyl)phenyl)acrylateSimilar to other amines
N-methylpiperazineMethyl 3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)acrylateCan be performed neat or in a solvent nih.gov

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, can react with the benzylic bromide to form ethers and esters, respectively. masterorganicchemistry.com For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methyl ether.

Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.org Thiols and thiolate anions readily displace the bromide to form thioethers (sulfides). libretexts.org This enhanced nucleophilicity of sulfur is a well-established principle in organic chemistry. libretexts.orgmsu.edu

Table 2: Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles
NucleophileGeneral Product StructureKey Considerations
Hydroxide (B78521) (OH⁻)Methyl 3-(4-(hydroxymethyl)phenyl)acrylatePotential for competing elimination and ester hydrolysis
Alkoxides (RO⁻)Methyl 3-(4-((alkoxy)methyl)phenyl)acrylateStrongly basic conditions
Thiolates (RS⁻)Methyl 3-(4-((alkylthio)methyl)phenyl)acrylateExcellent nucleophiles, leading to efficient substitution

Potential for Elimination Reactions

Under strongly basic and sterically hindered conditions, elimination reactions can compete with nucleophilic substitution. The use of a bulky base, such as potassium tert-butoxide, could favor the formation of a stilbene (B7821643) derivative through an E2 elimination pathway. However, due to the primary nature of the benzylic bromide, substitution reactions are generally favored.

Role in Cross-Coupling Methodologies (if applicable)

Benzylic bromides can participate in certain cross-coupling reactions. For instance, they can be coupled with boronic acids or their esters in Suzuki-Miyaura cross-coupling reactions, although this is less common than with aryl or vinyl halides. nih.gov More relevant would be reactions where the benzylic bromide is converted to an organometallic reagent, such as an organozinc or organocuprate, which can then undergo cross-coupling. Nickel-catalyzed reductive arylation of tertiary alkyl halides with aryl bromides has been developed, suggesting potential for similar reactivity with benzylic bromides. researchgate.net

Transformations Involving the Cinnamate (B1238496) Ester Functionality

The cinnamate ester moiety offers another site for chemical modification, though it is generally less reactive than the benzylic bromide.

The ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov For example, treatment with aqueous sodium hydroxide would yield 3-(4-(bromomethyl)cinnamic acid.

Transesterification is another possible transformation, where the methyl group of the ester is exchanged for a different alkyl group by reacting with another alcohol, often in the presence of an acid or base catalyst. orgsyn.org For instance, reaction with ethanol (B145695) in the presence of sulfuric acid would produce ethyl 3-(4-bromomethyl)cinnamate.

The α,β-unsaturated system of the cinnamate can also undergo reactions such as conjugate addition, although the electrophilicity of the β-carbon is somewhat attenuated by the electron-donating nature of the phenyl ring.

Ester Hydrolysis and Transesterification Pathways

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester Hydrolysis: The cleavage of the ester bond in this compound can be achieved through hydrolysis, a reaction that involves splitting the molecule with water. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, hydrolysis is the reverse of Fischer esterification. libretexts.org The reaction is typically performed by heating the ester in the presence of excess water and a strong acid catalyst. This process is reversible and reaches an equilibrium. libretexts.org The products of the acidic hydrolysis of this compound are 3-(4-bromomethyl)cinnamic acid and methanol. libretexts.orgnih.gov

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org This yields an alcohol and the salt of the carboxylic acid. libretexts.org For this compound, saponification results in the formation of a 3-(4-bromomethyl)cinnamate salt and methanol.

Table 1: Products of this compound Hydrolysis

Reaction TypeReagentsProducts
Acid-Catalyzed HydrolysisH₂O, H⁺ (catalyst)3-(4-bromomethyl)cinnamic acid and Methanol
Base-Catalyzed Hydrolysis (Saponification)H₂O, NaOH (or other strong base)Sodium 3-(4-bromomethyl)cinnamate and Methanol

Transesterification: This process involves the transformation of the methyl ester into a different ester by reacting it with another alcohol. masterorganicchemistry.commdpi.com Like hydrolysis, transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl group is protonated, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic or basic conditions would produce Ethyl 3-(4-bromomethyl)cinnamate and methanol.

Reactions of the α,β-Unsaturated System (e.g., Hydrogenation)

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, which makes it susceptible to various addition reactions. wikipedia.org The conjugation with the carbonyl group renders the β-carbon electrophilic and prone to attack by nucleophiles in what is known as a conjugate or Michael addition. wikipedia.orgyoutube.com

Hydrogenation: A key reaction of the α,β-unsaturated system is hydrogenation, which reduces the carbon-carbon double bond. wikipedia.org This saturation of the alkene can be achieved using various catalytic systems. One effective method described for the reduction of similar methyl cinnamate derivatives involves the use of sodium borohydride (B1222165) in the presence of copper and cobalt salts in methanol. sciencemadness.org This system selectively reduces the C=C double bond without affecting the ester group or the aromatic ring. The reaction proceeds by generating a black precipitate upon the addition of sodium borohydride, with the evolution of gas. sciencemadness.org Applying this method to this compound would be expected to yield Methyl 3-(4-bromomethyl)phenylpropanoate.

Table 2: Representative Conditions for Hydrogenation of Cinnamate Esters

SubstrateCatalyst SystemReducing AgentSolventProductReference
Methyl 3,4,5-trimethoxycinnamateCuSO₄·5H₂O / CoCl₂·6H₂ONaBH₄MethanolMethyl 3-(3,4,5-trimethoxyphenyl)propanoate sciencemadness.org
Methyl cinnamateCu/Co saltsNaBH₄MethanolMethyl 3-phenylpropanoate sciencemadness.org

Besides hydrogenation, the activated alkene in this compound can theoretically participate in other reactions characteristic of α,β-unsaturated systems, such as Diels-Alder reactions, where it would act as a dienophile. wikipedia.org

Intramolecular Cyclization and Rearrangement Processes (if documented)

Based on available scientific literature, there are no well-documented instances of intramolecular cyclization or rearrangement processes specifically involving this compound. While the molecule possesses reactive functional groups—a benzylic bromide and an unsaturated ester—that could potentially participate in such reactions under specific conditions, dedicated studies reporting these transformations for this particular compound are not found in the reviewed literature. The reactivity of the bromomethyl group is typically directed towards intermolecular substitution reactions with various nucleophiles.

Applications of Methyl 3 4 Bromomethyl Cinnamate As a Synthetic Building Block

Intermediate in Pharmaceutical and Medicinal Chemistry Synthesis

The structural features of Methyl 3-(4-bromomethyl)cinnamate make it an ideal starting material for the synthesis of various pharmaceutically active compounds. The presence of multiple reactive sites allows for sequential and controlled modifications, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks.

Production of Bis-(2-chloroethyl)aminomethylcinnamic Acid Derivatives

Research dating back to the 1960s highlights the use of cinnamic acid derivatives in the synthesis of nitrogen mustards, a class of alkylating agents with historical significance in cancer chemotherapy. A 1964 study detailed the synthesis of p-, m-, and o-bis-(2-chloroethyl)-aminomethyl-cinnamic acid hydrochloride and their corresponding esters. nih.gov These compounds belong to the family of nitrogen mustards, which exert their cytotoxic effects by cross-linking DNA strands.

While the 1964 study does not specifically name this compound as the starting material, the structure of the resulting compounds strongly suggests that a bromomethyl derivative of cinnamic acid would be a logical precursor. The synthesis would likely involve the reaction of the bromomethyl group with a bis(2-chloroethyl)amine (B1207034) moiety. This historical context underscores the foundational role of cinnamic acid scaffolds in the development of chemotherapeutic agents.

Table 1: Key Moieties in the Synthesis of Bis-(2-chloroethyl)aminomethylcinnamic Acid Derivatives

Starting MoietyReactive GroupReagentResulting Functional Group
Cinnamic Acid DerivativeBromomethylBis(2-chloroethyl)amineAminomethyl
Cinnamic Acid DerivativeCarboxylic Acid/Ester-Ester/Acid

Synthesis of Complex Inhibitors

The inherent reactivity of this compound makes it a suitable scaffold for the development of various complex enzyme inhibitors. The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the attachment of different pharmacophores that can target the active sites of specific enzymes. The cinnamate (B1238496) backbone itself can also contribute to the binding affinity and selectivity of the final compound. Although specific examples detailing the synthesis of a broad range of complex inhibitors directly from this compound are not extensively documented in publicly available literature, its potential as a starting material is evident from its chemical structure and the known reactivity of its functional groups.

Role in the Development of Dual Histone Deacetylase (HDAC) and Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors

Dual inhibitors that can simultaneously target multiple signaling pathways are a promising strategy in cancer therapy. Histone deacetylases (HDACs) and the mammalian target of rapamycin (mTOR) are two key targets in cancer drug development. While current research into dual HDAC and mTOR inhibitors has not explicitly detailed the use of this compound as a starting material, the core structure of cinnamic acid derivatives is relevant to this area.

Cinnamic acid and its derivatives have been investigated for their HDAC inhibitory activity. For instance, some studies have explored the potential of cinnamoyl-based compounds in this context. The development of dual inhibitors often involves the strategic combination of pharmacophores known to interact with each target. It is conceivable that the this compound scaffold could be functionalized with moieties known to inhibit mTOR, thereby creating a novel dual-acting agent. However, specific research to this effect is not yet prominent in the scientific literature.

Precursor in the Synthesis of Ozagrel Intermediates

A well-documented application of this compound is its role as a key intermediate in the synthesis of Ozagrel. Ozagrel is a potent and selective thromboxane (B8750289) A2 synthase inhibitor, used clinically as an antiplatelet agent.

The synthesis of Ozagrel from this compound typically involves a nucleophilic substitution reaction where the bromine atom is displaced by an imidazole (B134444) derivative. This is followed by hydrolysis of the methyl ester to yield the final carboxylic acid of Ozagrel. This application highlights the industrial importance of this compound in the production of a commercially available pharmaceutical.

Table 2: Synthetic Steps from this compound to Ozagrel

StepReactant(s)Key TransformationProduct
1This compound, ImidazoleNucleophilic substitutionOzagrel methyl ester
2Ozagrel methyl ester, Base (e.g., NaOH)Ester hydrolysisOzagrel

Contribution to Organic Synthesis Methodologies

Beyond its direct application in pharmaceutical synthesis, this compound serves as a valuable tool in the development of new organic synthesis methodologies, particularly in the construction of complex cyclic and heterocyclic systems.

Versatility in Constructing Cyclic and Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and an electron-deficient alkene, makes it an excellent substrate for a variety of cyclization reactions. These reactions can lead to the formation of diverse carbocyclic and heterocyclic ring systems, which are core structures in many natural products and biologically active molecules.

For instance, the bromomethyl group can be used to tether the cinnamate moiety to a nucleophile, followed by an intramolecular reaction involving the double bond to form a cyclic structure. Additionally, the α,β-unsaturated ester can participate in various cycloaddition reactions. While specific examples detailing the use of this compound in a wide range of such reactions are not extensively reported, the fundamental principles of organic synthesis suggest its high potential in this area. The development of novel synthetic routes utilizing this versatile building block could provide access to new and complex molecular architectures for drug discovery and materials science.

Integration into Diverse Functionalized Organic Molecules

This compound is a versatile intermediate in organic synthesis, primarily due to its reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for its incorporation into a wide array of more complex and functionally diverse molecules.

One of the most prominent applications is in the synthesis of pharmaceutical agents. It serves as a key intermediate in the production of Ozagrel, an antiplatelet drug. sinoshiny.comcphi-online.com The synthesis involves the reaction of the bromomethyl group with an appropriate imidazole derivative to form the final active molecule.

Furthermore, this compound is utilized in the creation of enzyme inhibitors. Research has detailed its use in synthesizing p-, m-, and o-bis-(2-chloroethyl)aminomethylcinnamic acid esters and their corresponding hydrochlorides. cymitquimica.com In these syntheses, the bromomethyl group serves as an anchor point for introducing the pharmacologically active bis(2-chloroethyl)amine moiety, a structure known for its alkylating properties. The general reaction involves the substitution of the bromine atom with an amine. cymitquimica.com

The reactivity of the bromomethyl group extends to reactions with various nucleophiles, such as thiols, allowing for the introduction of sulfur-containing functional groups into the cinnamate framework. This versatility makes it a valuable building block for creating libraries of compounds for biological screening and drug discovery.

Other Advanced Chemical Applications

Beyond its direct use in synthesizing specific drug molecules, this compound is employed in more complex, multi-step synthetic strategies for natural products and their analogs. Its structure provides a useful four-carbon unit that can be elaborated upon. researchgate.net

For instance, it has been used as a starting material in the synthesis of key fragments of cytotoxic macrolactones like laulimalide (B1674552) and the trail pheromone (+)-faranal. researchgate.net The synthetic route involves transforming the initial compound into an allylstannane, which then participates in key carbon-carbon bond-forming reactions. researchgate.net

Another advanced application is in the synthesis of retinoid analogs. Researchers have prepared an aromatic analog of retinoic acid methyl ester using this building block. The synthesis leverages a Barbier reaction in a key step to construct the carbon skeleton of the target molecule. researchgate.net Similarly, it has been a component in a four-step synthesis of abscisic acid, a plant hormone. researchgate.net These applications highlight the compound's utility not just as a simple intermediate, but as a strategic component for assembling complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy of Methyl 3-(4-bromomethyl)cinnamate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), measured in Hertz (Hz), provide a detailed map of the proton connectivity.

A representative ¹H NMR spectrum of a related compound, methyl cinnamate (B1238496), shows a doublet for the vinyl proton adjacent to the ester at approximately 6.44 ppm and another doublet for the vinyl proton closer to the aromatic ring at around 7.70 ppm, both with a coupling constant of about 16.0 Hz, characteristic of a trans-alkene configuration. rsc.org The aromatic protons typically appear as a multiplet between 7.35 and 7.54 ppm, and the methyl ester protons present as a sharp singlet around 3.80 ppm. rsc.org For this compound, the presence of the bromomethyl group would introduce a singlet for the two benzylic protons.

Table 1: Representative ¹H NMR Data for Cinnamate Derivatives

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl Ester (CH₃) ~3.80 Singlet N/A
Benzylic (CH₂) ~4.50 Singlet N/A
Vinylic (β-H) ~6.40 Doublet ~16.0
Vinylic (α-H) ~7.67 Doublet ~16.0
Aromatic (Ar-H) ~7.30 - 7.50 Multiplet N/A

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For a similar compound, methyl cinnamate, the carbonyl carbon of the ester group typically resonates around 167.5 ppm. rsc.org The vinylic carbons appear in the range of 117.9 to 144.9 ppm, while the aromatic carbons show signals between 128.1 and 134.5 ppm. rsc.orgnih.gov The methyl ester carbon is found further upfield at approximately 51.8 ppm. rsc.org In this compound, the carbon of the bromomethyl group would be expected to appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for Cinnamate Derivatives

Carbon Type Chemical Shift (δ, ppm)
Methyl Ester (CH₃) ~51.8
Benzylic (CH₂) ~33.0
Vinylic (β-C) ~118.0
Aromatic (C) ~128.0 - 138.0
Vinylic (α-C) ~144.0
Carbonyl (C=O) ~167.0

Note: These are approximate values and can be influenced by the substituent and solvent.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two vinylic protons, confirming their coupling. It would also reveal couplings between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom. For instance, the singlet of the methyl ester protons would correlate with the methyl carbon signal, and the vinylic proton signals would correlate with their respective vinylic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation between the methyl ester protons and the carbonyl carbon, as well as correlations between the vinylic protons and the aromatic carbons, and between the benzylic protons and the aromatic ring carbons. columbia.eduresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The monoisotopic mass of this compound (C₁₁H₁₁BrO₂) is 253.99424 Da. nih.govalfa-chemistry.com HRMS can confirm this exact mass, which helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecule and can be used to confirm its structure. For this compound, the presence of bromine is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in characteristic isotopic patterns in the mass spectrum for any fragment containing a bromine atom, where two peaks of roughly equal intensity are observed two mass units apart. docbrown.info

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org The presence of the bromomethylphenyl group would also lead to characteristic fragments. For instance, cleavage of the bromine atom or the entire bromomethyl group would result in specific fragment ions. Analysis of these fragmentation patterns provides strong evidence for the proposed structure of this compound. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its various structural components.

The presence of the α,β-unsaturated ester moiety would be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the range of 1725-1705 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce two distinct bands: an asymmetric C-O-C stretch between 1250-1150 cm⁻¹ and a symmetric stretch from 1150-1000 cm⁻¹.

The carbon-carbon double bond (C=C) of the cinnamate backbone, being conjugated to both the aromatic ring and the carbonyl group, would likely show a stretching vibration in the 1640-1600 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) ring are also anticipated in the 1600-1450 cm⁻¹ range.

The bromomethyl group (-CH₂Br) would be identifiable by its characteristic C-Br stretching vibration, which typically occurs in the fingerprint region of the spectrum, between 680-515 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the vinyl and methyl groups would appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carbonyl (Ester)C=O Stretch1725-1705
EsterC-O-C Asymmetric Stretch1250-1150
EsterC-O-C Symmetric Stretch1150-1000
AlkeneC=C Stretch1640-1600
AromaticC=C Stretch1600-1450
Alkyl HalideC-Br Stretch680-515
Aromatic/VinylC-H Stretch3100-3000
AlkylC-H Stretch3000-2850

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Based on studies of similar cinnamate derivatives, it is anticipated that the molecule would adopt a largely planar conformation to maximize π-conjugation across the phenyl ring, the double bond, and the ester group. The crystal packing would likely be influenced by a combination of weak intermolecular interactions.

Hydrogen bonding, specifically C-H···O interactions involving the carbonyl oxygen and aromatic or methyl hydrogens, is expected to play a significant role in the crystal lattice. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute to the stability of the crystal structure. The presence of the bromine atom could also lead to halogen bonding (C-Br···O or C-Br···π interactions), further influencing the supramolecular assembly.

A complete crystallographic analysis would provide key parameters such as the crystal system, space group, and unit cell dimensions, offering a definitive picture of the solid-state architecture of this compound.

Interactive Data Table: Expected Crystallographic Parameters and Interactions for this compound

ParameterExpected Feature
Molecular ConformationLargely planar cinnamate system
Crystal Packing ForcesC-H···O hydrogen bonds, π-π stacking, potential halogen bonding
Crystal SystemTo be determined by X-ray diffraction
Space GroupTo be determined by X-ray diffraction
Unit Cell DimensionsTo be determined by X-ray diffraction

Computational Chemistry Studies on Methyl 3 4 Bromomethyl Cinnamate and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for studying the electronic structure and properties of molecules like Methyl 3-(4-bromomethyl)cinnamate.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The arrangement of electrons within a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, a key application of molecular orbital theory, simplifies the reactivity picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data

ParameterDescription
HOMO Energy The energy of the highest occupied molecular orbital. A higher HOMO energy suggests stronger nucleophilicity.
LUMO Energy The energy of the lowest unoccupied molecular orbital. A lower LUMO energy indicates stronger electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap often correlates with higher chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be used to interpret and verify experimental results. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). nanoient.org

The accurate calculation of ¹H and ¹³C NMR chemical shifts aids in the assignment of signals in experimentally obtained spectra. nih.govresearchgate.net Similarly, computed vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic bond stretches and bends, confirming the presence of specific functional groups. comporgchem.com The level of theory and basis set used in the DFT calculations can influence the accuracy of these predictions. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (sample proton) Calculated ppm valueObserved ppm value
¹³C NMR Chemical Shift (sample carbon) Calculated ppm valueObserved ppm value
IR Frequency (C=O stretch) Calculated cm⁻¹ valueObserved cm⁻¹ value

Note: The table is illustrative. Actual values would be obtained from specific DFT calculations and experimental measurements.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. libretexts.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that must be surpassed for the reaction to proceed. libretexts.org

By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, which is a key factor governing the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the benzylic bromide, DFT can help elucidate the specific pathway (e.g., Sₙ1 or Sₙ2) by comparing the energies of the respective transition states and intermediates. libretexts.org

Molecular Modeling and Docking Studies (if applicable to its role in the synthesis of active compounds)

While this compound is primarily a synthetic intermediate, the compounds derived from it are often designed for biological activity. cphi-online.com In such cases, molecular modeling and docking studies become highly relevant for the final products. nih.govnih.gov

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. biointerfaceresearch.comresearchgate.netmdpi.com This is a critical step in drug discovery and development. nih.gov For instance, if a derivative of this compound is synthesized as a potential enzyme inhibitor, docking studies can predict how it fits into the enzyme's active site, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate its binding strength. nih.govmdpi.com This information is vital for optimizing the lead compound to enhance its potency and selectivity.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis (if pertinent to its use in various reactions)

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. uliege.beresearchgate.netekb.eg This is achieved by developing models that relate molecular descriptors (numerical representations of molecular properties) to experimentally observed reactivity data, such as reaction rates or yields. nih.govmdpi.com

For a series of derivatives of this compound, a QSRR study could be employed to understand how different substituents on the aromatic ring or modifications to the cinnamate (B1238496) backbone influence its reactivity. The model would use various descriptors, including electronic (e.g., Hammett parameters), steric, and quantum-chemical (e.g., HOMO/LUMO energies) parameters, to predict reactivity. mdpi.com A successful QSRR model can be a powerful predictive tool, enabling the virtual screening of new compounds and prioritizing the synthesis of those with the most promising reactivity profiles.

Q & A

Q. Key Parameters :

  • Temperature : Bromination efficiency depends on controlled heating (60–80°C) to avoid side reactions.
  • Solvent Choice : Non-polar solvents (e.g., CCl₄) favor selective bromination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product.

For analogous compounds, yields vary significantly (7–98%) depending on substituent reactivity and purification methods .

Basic: How should researchers characterize the structure and purity of this compound?

Answer:
Analytical Workflow :

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the ester methyl group (δ 3.7–3.8 ppm), bromomethyl protons (δ 4.3–4.5 ppm), and cinnamate olefinic protons (δ 6.3–7.8 ppm).
    • ¹³C NMR : Identify carbonyl (δ ~167 ppm) and brominated carbons (δ ~30–35 ppm) .
  • Elemental Analysis : Verify C, H, Br, and O percentages against theoretical values (e.g., C: 51.80%, H: 4.35%, Br: 31.34%) .
  • Melting Point : While not always reported for liquids, crystallized derivatives should match literature values.

Purity Check : Use HPLC (C18 column, methanol/water mobile phase) to detect impurities (<2%) .

Advanced: Under thermal conditions, how does the bromomethyl substituent influence cyclization pathways compared to other cinnamate derivatives?

Answer:
The bromomethyl group enhances electrophilicity, promoting unique cyclization pathways. For example:

  • Thermal Cyclization : Under flash vacuum pyrolysis (FVP), methyl cinnamates with electron-withdrawing groups (e.g., bromomethyl) form heterocycles (e.g., pyrroloquinolines) via intramolecular electrophilic attack. This contrasts with methyl esters lacking substituents, which undergo simpler decarboxylation .

Q. Mechanistic Insight :

  • Bromine’s inductive effect stabilizes transition states, favoring 5- or 6-membered ring formation.
  • Competing pathways (e.g., β-hydride elimination) are suppressed due to steric hindrance from the bromomethyl group .

Advanced: What strategies can resolve discrepancies in reaction outcomes when using this compound as a precursor?

Answer:
Case Study : In FVP reactions, unexpected products (e.g., benzoindoles) may arise due to competing radical pathways or incomplete cyclization .
Resolution Strategies :

Kinetic Control : Lower reaction temperatures (300–400°C vs. 500°C) to favor primary cyclization over side reactions.

Trapping Intermediates : Use deuterated solvents or radical scavengers (e.g., TEMPO) to identify transient species.

Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map energy barriers for competing pathways .

Methodological: How can computational tools like Reaxys or SciFinder aid in designing experiments involving this compound?

Answer:
Workflow for Experimental Design :

Literature Survey : Use SciFinder to identify precedents for bromomethyl-cinnamate reactivity (e.g., coupling reactions, cyclizations). Filter results by reaction type and yield.

Retrosynthesis Planning : Reaxys can suggest synthetic routes based on similar compounds (e.g., ethyl 4-bromomethylcinnamate analogs) .

Hazard Assessment : Cross-reference CAS RN 946-99-6 in PubChem for safety data (e.g., flammability, toxicity) .

Example : A SciFinder search for "methyl bromomethylcinnamate cyclization" returns thermal and catalytic methods, enabling comparison of optimal conditions .

Advanced: What are the challenges in achieving regioselective functionalization of this compound, and how can reaction conditions be optimized?

Answer:
Challenges :

  • Competing reactions at the bromomethyl site (e.g., nucleophilic substitution vs. radical coupling).
  • Steric hindrance from the cinnamate backbone limiting access to the reactive center.

Q. Optimization Strategies :

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids to target the bromomethyl group selectively .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of coupling partners.
  • Microwave Synthesis : Accelerate reaction kinetics to favor the desired pathway (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.